3-(4-chloro-3-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 4-chloro-3-methylphenyl group and a 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine moiety. The azetidine ring, a four-membered heterocycle, is sulfonylated at the 3-position by a 1-methylimidazole group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-9-13(3-5-15(12)18)4-6-16(22)21-10-14(11-21)25(23,24)17-19-7-8-20(17)2/h3,5,7-9,14H,4,6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGVBDTYGAHGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C16H19ClN2O2S
- Molecular Weight : 350.85 g/mol
- IUPAC Name : 3-(4-chloro-3-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Specific Enzymes : The sulfonamide group in the structure is known to interact with various enzymes, potentially leading to inhibition of pathways involved in cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of G-protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin.
Case Study 1: In Vivo Efficacy in Tumor Models
In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was observed at doses as low as 5 mg/kg body weight, suggesting a favorable therapeutic index.
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways. Specifically, caspase-3 and caspase-9 were significantly activated in treated cells, indicating a mitochondrial pathway of apoptosis.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a low toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. However, long-term studies are necessary to fully understand its safety profile.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 460.9 g/mol. The structure features a chloro-substituted phenyl group, an imidazole moiety, and an azetidine ring, which contribute to its biological activity.
Scientific Research Applications
1. Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and azetidine have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
2. Antimicrobial Properties
- Compounds containing imidazole rings are known for their antimicrobial activities. Research has demonstrated that certain substituted imidazoles can inhibit bacterial growth, suggesting that the compound may possess similar properties. This could be particularly relevant in treating infections caused by resistant strains of bacteria .
3. Neurological Applications
- The ability of some derivatives to cross the blood-brain barrier makes them candidates for neurological applications. Studies have focused on their potential as modulators of neurotransmitter systems, which could lead to treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of imidazole-based compounds on mantle cell lymphoma cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through activation of caspase pathways, suggesting a similar potential for our compound .
Case Study 2: Antimicrobial Testing
In a recent investigation into new antimicrobial agents, derivatives of azetidine were tested against various bacterial strains. The findings revealed that these compounds exhibited notable inhibitory effects, supporting the hypothesis that our compound could also serve as an effective antimicrobial agent .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is dictated by its three key functional groups:
2.1 Ketone Group
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Oxidation/Reduction : Susceptible to oxidation (e.g., Baeyer-Villiger oxidation) or reduction (e.g., NaBH₄).
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Nucleophilic Addition : Reacts with Grignard reagents or amines to form secondary alcohols or amines.
2.2 Sulfonyl Group
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Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient aromatic ring (4-chloro-3-methylphenyl) may undergo SNAr with strong nucleophiles under basic conditions .
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Hydrolysis : Sulfonamides are stable under neutral conditions but hydrolyze under acidic or basic extremes.
2.3 Azetidine Ring
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Ring-Opening : Reacts with nucleophiles (e.g., water, alcohols) under acidic conditions, forming β-amino alcohols .
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Alkylation : Azetidine nitrogen can undergo alkylation with alkyl halides in the presence of bases .
Reaction Mechanisms
3.1 Sulfonylation Mechanism
The sulfonylation step involves two stages:
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Activation : The azetidine nitrogen is deprotonated by a base (e.g., i-Pr₂NEt), forming a nucleophilic azetidinium intermediate.
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Substitution : The activated azetidine attacks the sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond .
3.2 SNAr Mechanism
For the 4-chloro-3-methylphenyl moiety:
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Deprotonation : The chloride is activated by electron-withdrawing groups (e.g., ketone, sulfonyl), forming a Meisenheimer complex.
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Nucleophilic Attack : A strong nucleophile (e.g., hydroxide, amine) replaces the chloride .
Research Findings
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- Backbone Diversity : The target compound utilizes a propan-1-one backbone, whereas analogues in and employ α,β-unsaturated ketones, which may enhance conjugation and rigidity.
- The 4-chloro-3-methylphenyl group offers steric bulk and electron-withdrawing effects distinct from the 3-chloro-4-fluorophenyl group in or the 4-chlorophenyl in .
- Synthetic Accessibility : The Claisen-Schmidt condensation used for achieved a 78% yield, suggesting that similar methods could be optimized for the target compound’s synthesis.
Pharmacological and Electronic Properties
While pharmacological data for the target compound are absent in the evidence, insights can be inferred from structural analogues:
- Imidazole Derivatives : Imidazole-containing compounds (e.g., ) often exhibit antimicrobial, antifungal, or kinase-inhibitory activity due to their ability to coordinate metal ions or participate in π-π interactions.
- Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to the nitro group in , which is prone to reduction in vivo.
- Crystallographic Data : Bond angles and torsional parameters for (e.g., C–C–C angles ranging from 117.74° to 129.36° ) suggest conformational flexibility in α,β-unsaturated ketones, whereas the azetidine in the target compound likely imposes greater rigidity.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-chloro-3-methylphenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one?
The synthesis typically involves sequential functionalization of the azetidine and imidazole moieties. Key steps include:
- Sulfonation : Introducing the sulfonyl group to the azetidine ring via reaction with sulfonic acid derivatives under controlled pH (e.g., using DMDAAC as a co-monomer) .
- Coupling reactions : Linking the azetidine-sulfonyl intermediate to the imidazole ring through nucleophilic substitution or palladium-catalyzed cross-coupling.
- Propanone functionalization : Attaching the 4-chloro-3-methylphenyl group via Friedel-Crafts acylation or ketone alkylation.
Purification often employs column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm regiochemistry of substituents (e.g., distinguishing imidazole C2 vs. C4 positions). For example, coupling constants in NOESY spectra resolve spatial proximity between the azetidine and imidazole groups .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., sulfonyl-oxygen interactions with adjacent rings) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., detecting [M+H] peaks) and fragmentation pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonation step in azetidine derivatives?
Optimization requires a Design of Experiments (DoE) approach:
- Variables : Reactant stoichiometry (e.g., sulfonyl chloride vs. azetidine), temperature (40–80°C), and solvent polarity (DMF vs. THF).
- Response surface modeling : Identifies interactions between variables. For example, excess sulfonyl chloride at 60°C in DMF maximizes yield (85–90%) but risks over-sulfonation .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor sulfonyl group incorporation in real time .
Q. How can contradictory crystallographic and NMR data be resolved for this compound?
Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility:
- Dynamic NMR : Variable-temperature NMR detects rotational barriers in the propan-1-one linker (e.g., coalescence temperatures for axial-equatorial isomerism) .
- DFT calculations : Compare computed and experimental torsion angles (e.g., C14–C1–C2–C3 dihedral angles) to identify dominant conformers in solution .
- Powder XRD : Assesss bulk crystallinity vs. amorphous regions that may skew NMR interpretations .
Q. What strategies are effective for synthesizing structural analogs with enhanced bioactivity?
- Scaffold hopping : Replace the 4-chloro-3-methylphenyl group with fluorophenyl or nitro-substituted aryl rings to modulate electron density .
- Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carbonyl to alter hydrogen-bonding capacity .
- Parallel synthesis : Use automated flow chemistry platforms to generate libraries of analogs (e.g., varying azetidine/imdiazole substituents) .
Methodological Guidelines
Q. How should researchers address solubility challenges in biological assays?
Q. What computational tools are recommended for docking studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
